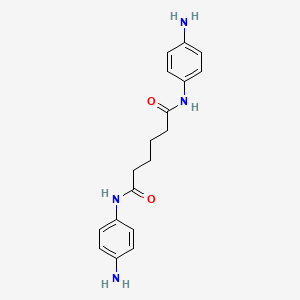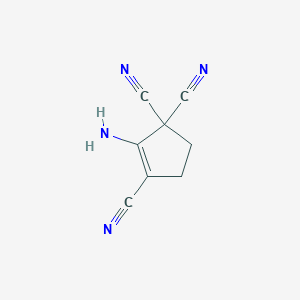
2-Cyclopentene-1,1,3-tricarbonitrile,2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino-: is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol . This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- typically involves the reaction of cyclopentadiene with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and other complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals and dyestuffs, contributing to the development of new materials and products .
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The nitrile groups play a crucial role in its reactivity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
2-Amino-1-cyclopentene-1-carbonitrile: This compound shares a similar structure but lacks the additional nitrile groups present in 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino-.
2-Amino-1-propene-1,1,3-tricarbonitrile: Another similar compound with a different carbon backbone.
Uniqueness: 2-Cyclopentene-1,1,3-tricarbonitrile, 2-amino- is unique due to its three nitrile groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-aminocyclopent-2-ene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-6-1-2-8(4-10,5-11)7(6)12/h1-2,12H2 |
InChI Key |
FJIWMLNSVVVVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1C#N)N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
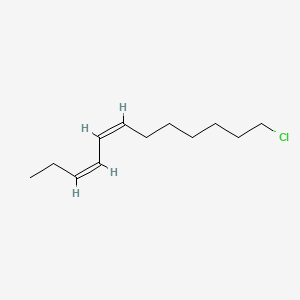
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
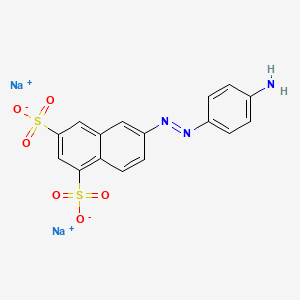
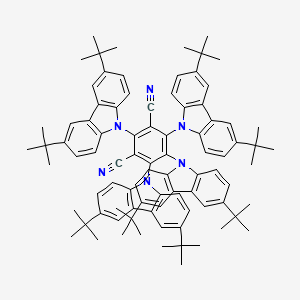
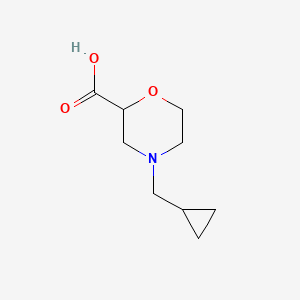
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
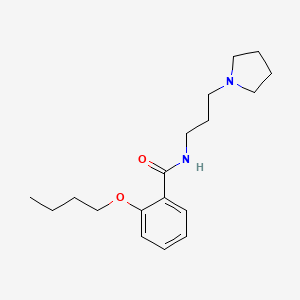
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
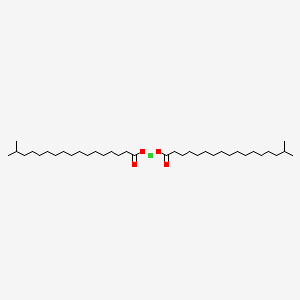
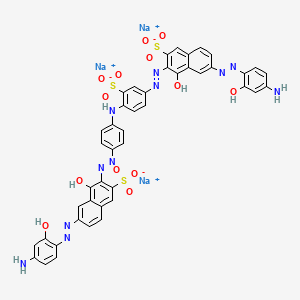
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

